An In-depth Technical Guide to 2-Methyltetrahydropyran: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methyltetrahydropyran: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydropyran, a cyclic ether, is a valuable compound in organic synthesis, often utilized as a solvent and a key building block for more complex molecules. Its structural features and chemical properties make it a subject of interest in various chemical research and development areas, including pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of 2-Methyltetrahydropyran.
Chemical Structure and Identification
2-Methyltetrahydropyran is a saturated heterocyclic compound with a six-membered ring containing one oxygen atom and a methyl substituent at the 2-position.
| Identifier | Value |
| IUPAC Name | 2-methyloxane[1][2] |
| Other Names | Tetrahydro-2-methyl-2H-pyran, Tetrahydro-2-methylpyran[3] |
| CAS Number | 10141-72-7[3] |
| Molecular Formula | C₆H₁₂O[3][4] |
| SMILES | C1(C)OCCCC1[5] |
| InChI | InChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3[3][5] |
| InChIKey | YBDQLHBVNXARAU-UHFFFAOYSA-N[3][5] |
Physicochemical Properties
The physical and chemical properties of 2-Methyltetrahydropyran are summarized in the table below. It is a colorless liquid with a characteristic weak ether-like and sweet odor.[6] It is also a flammable liquid and should be handled with appropriate safety precautions.[6]
| Property | Value | Source(s) |
| Molecular Weight | 100.16 g/mol | [1][4] |
| Boiling Point | 101-103 °C (at 758 Torr) | [4] |
| 107.3 °C (at 760 mmHg) | [7] | |
| Melting Point | Not available | [8] |
| Density | 0.868 g/cm³ (at 11 °C) | [4] |
| 0.852 g/cm³ | [7] | |
| Solubility | Information on quantitative solubility in common solvents is not readily available. However, it is described as having high solubility.[4] The related compound, 2-methyltetrahydrofuran, is not miscible with water. |
Synthesis of 2-Methyltetrahydropyran
A common and effective method for the synthesis of 2-Methyltetrahydropyran is the intramolecular Williamson ether synthesis from 6-chloro-2-hexanol.[6] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution to form the cyclic ether.[6]
Experimental Protocol: Intramolecular Williamson Ether Synthesis
This protocol details the synthesis of 2-methyl-tetrahydropyran from 6-chloro-2-hexanol.[6]
Materials:
-
6-chloro-2-hexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous THF (40 mL) to the flask, and stir the suspension.
-
Substrate Addition: Prepare a solution of 6-chloro-2-hexanol (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred suspension of NaH in THF at 0 °C (using an ice bath).
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
After the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation to yield 2-methyl-tetrahydropyran.
Spectroscopic Data
The structure of 2-Methyltetrahydropyran can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Specific, detailed ¹H NMR data with chemical shifts, multiplicities, and coupling constants for 2-Methyltetrahydropyran is not readily available in the provided search results. However, related structures show characteristic signals for the methyl group and the protons on the tetrahydropyran (B127337) ring. | Spectral data for 2-Methyltetrahydropyran is available, allowing for the identification of the six unique carbon atoms in the molecule.[5] |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyltetrahydropyran is characterized by the presence of C-H and C-O stretching and bending vibrations. A digitized IR spectrum is available from the NIST Mass Spectrometry Data Center.[9]
| Wavenumber (cm⁻¹) | Assignment |
| ~2850-3000 | C-H stretching vibrations of the CH₂, and CH₃ groups |
| ~1450 | C-H bending vibrations |
| ~1000-1150 | C-O-C stretching vibration of the ether linkage |
Mass Spectrometry (MS)
The mass spectrum of 2-Methyltetrahydropyran provides information about its molecular weight and fragmentation pattern. The electron ionization mass spectrum is available from the NIST WebBook.[3]
| m/z | Assignment |
| 100 | Molecular ion (M⁺) |
| 85 | Loss of a methyl group ([M-CH₃]⁺) |
| 43, 41 | Further fragmentation of the ring |
Safety and Handling
2-Methyltetrahydropyran is a flammable liquid and should be kept away from heat, sparks, and open flames.[6] It may cause skin and eye irritation upon contact.[6] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical. It is important to work in a well-ventilated area to avoid inhalation of vapors.[6] Care should be taken during storage to prevent leakage and avoid contact with incompatible substances.[6]
References
- 1. TETRAHYDROPYRAN-2-METHANOL(100-72-1) 13C NMR spectrum [chemicalbook.com]
- 2. 2-Methyloxane | C6H12O | CID 139099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-Pyran, tetrahydro-2-methyl- (CAS 10141-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. TETRAHYDRO-2-METHYL-2H-PYRAN [chembk.com]
- 5. 2-Methyltetrahydropyran(10141-72-7) 13C NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-METHYLTETRAHYDROPYRAN | CAS#:10141-72-7 | Chemsrc [chemsrc.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]
